3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
The compound “3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a furan ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl group would provide aromatic character, the furan ring would introduce heterocyclic character, and the oxadiazole ring would add additional nitrogen atoms into the structure .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzenesulfonyl group could increase its hydrophobicity, while the presence of the oxadiazole ring could influence its reactivity .Scientific Research Applications
1. Potential in Drug Development
3-(Benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide, and related compounds, have shown promise in the field of medicinal chemistry. For instance, similar compounds have been identified as potent and selective beta3 adrenergic receptor agonists. Such compounds have high oral bioavailability, indicating their potential in drug development (Feng et al., 2000).
2. Antimicrobial and Anti-HIV Activity
Research has shown that benzenesulfonamides bearing a 1,3,4-oxadiazole moiety exhibit antimicrobial and anti-HIV activities. The structure-activity relationship of these compounds indicates their relevance in treating infections and HIV (Iqbal et al., 2006).
3. Structural Analysis
Compounds related to this compound have been analyzed for their crystal structures. Understanding these structures is vital for designing compounds with specific chemical and physical properties (Bats et al., 2001).
4. Role in Antimalarial Activity
Some benzenesulfonamides with a 1,3,4-oxadiazole moiety have shown potential as antimalarial agents. Their ability to inhibit hem polymerization and degrade hemoglobin makes them promising candidates for antimalarial drug development (Zareef et al., 2007).
5. Synthesis and Anti-bacterial Study
The synthesis and antibacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a related compound, have been extensively studied. These derivatives have shown moderate to significant antibacterial activity, underscoring the importance of this class of compounds in combating bacterial infections (Khalid et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-13(8-10-24(20,21)11-5-2-1-3-6-11)16-15-18-17-14(23-15)12-7-4-9-22-12/h1-7,9H,8,10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNJNNWUYGYJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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